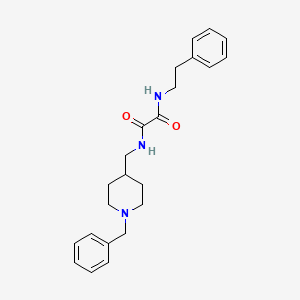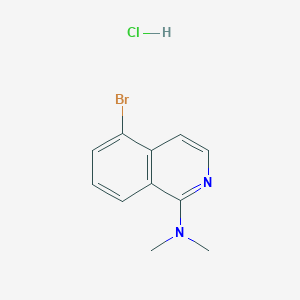
5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is a chemical compound with the CAS Number: 2172589-26-1 . It has a molecular weight of 287.59 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of amines, such as 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions may involve alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The primary amine in the compound can act as a nucleophile, reacting with a molecule of the halogenoalkane . This reaction can lead to multiple substitutions .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s InChI key is CFXWBALFYWLPEB-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride has been utilized in various chemical syntheses. For instance, it is involved in the synthesis of 3-aminoquinoline derivatives, providing an insight into diverse chemical reactions and structural transformations. This is demonstrated in the synthesis of 3-aminoquinoline-2,4(1H,3H)-diones, where bromoquinoline derivatives like 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride react with primary alkyl- or arylamines in specific conditions, leading to the formation of new compounds (Klásek, Kafka, Polis, & Košmrlj, 2002).
Pharmaceutical Applications
- In pharmaceutical research, derivatives of 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride have been investigated for their potential in binding σ1 and σ2 receptors. This includes the study of various analogs where the amine ring fused to the aromatic ring was varied in size and the location of the nitrogen in this ring was modified. These studies provide valuable insights into the structural factors influencing receptor affinity and selectivity (Fan, Lever, & Lever, 2011).
Catalysis and Reaction Efficiency
- The compound has also been a subject of research in improving catalysis and reaction efficiency. For example, studies on palladium-catalyzed microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, have shown that microwave conditions can significantly enhance the yields of desired products compared to standard conditions. This indicates the compound's utility in facilitating more efficient chemical synthesis processes (Wang, Magnin, & Hamann, 2003).
Material Science and Corrosion Inhibition
- In the field of materials science, derivatives of 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride have been synthesized and studied for their properties as corrosion inhibitors. This research is particularly relevant in understanding the compound's application in protecting metals against corrosion, a critical aspect in industrial applications (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
5-bromo-N,N-dimethylisoquinolin-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWBALFYWLPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

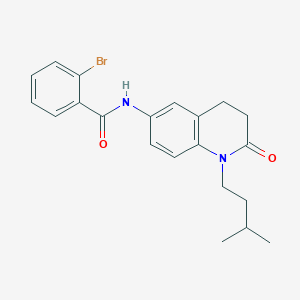

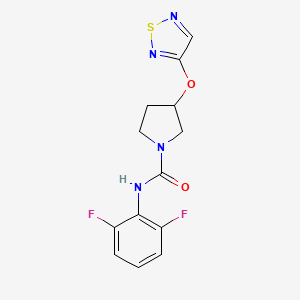
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)
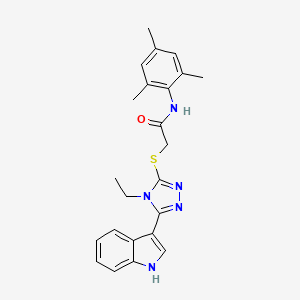

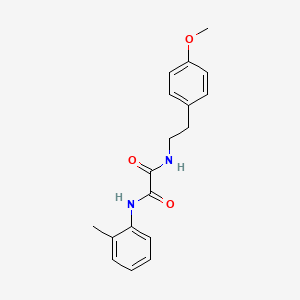
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)
![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2863386.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
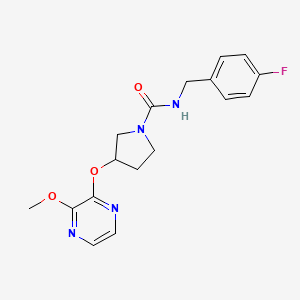
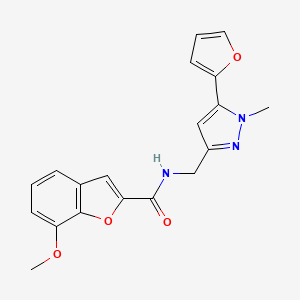
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
